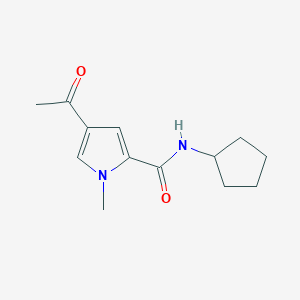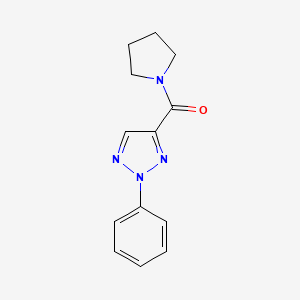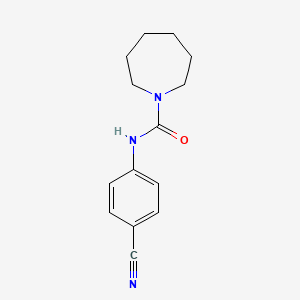
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a member of the thiophene family, which is a class of compounds that has shown promising results in drug discovery, material science, and organic electronics.
Wirkmechanismus
The mechanism of action of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves its binding to RORα. RORα is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide binds to the ligand-binding domain of RORα, leading to a conformational change that allows RORα to bind to DNA and activate gene expression. This results in the upregulation of genes involved in various processes, including immune response, metabolism, and circadian rhythm.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can activate RORα, leading to the upregulation of genes involved in immune response and metabolism. In vivo studies have shown that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been shown to regulate circadian rhythm and improve sleep quality in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to use in various assays. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in lab experiments. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has poor solubility in water, which can make it challenging to use in certain assays. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be further optimized to improve its selectivity and efficacy as an RORα agonist. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could also be tested in various disease models to determine its potential therapeutic applications. In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used as a building block for the synthesis of new organic semiconductors with improved charge-transport properties. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used to develop new electronic devices, such as OLEDs and organic solar cells. Overall, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown significant potential in various fields, and further research could lead to new discoveries and applications.
Synthesemethoden
The synthesis of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in high yield and purity. This method has been optimized to produce N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide on a large scale, making it readily available for further research.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown promising results as a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that plays a crucial role in regulating the immune system, circadian rhythm, and metabolism. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to activate RORα, leading to the upregulation of genes involved in these processes. This makes N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide a potential therapeutic agent for various diseases, including autoimmune disorders, metabolic disorders, and cancer.
In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to exhibit good charge-transport properties, making it a suitable candidate for the development of high-performance organic semiconductors.
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-4-5-17-8-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUNMSOPBWOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)